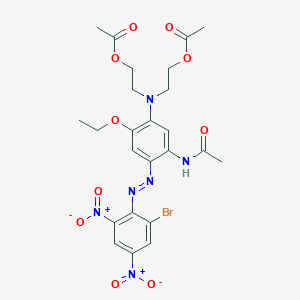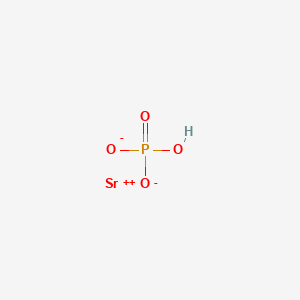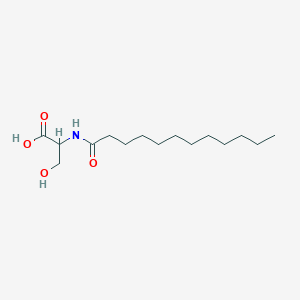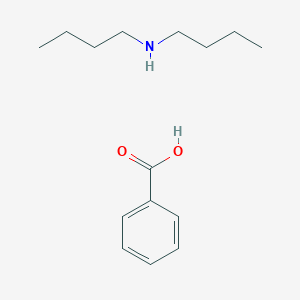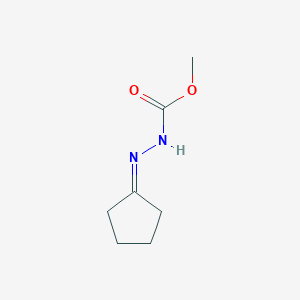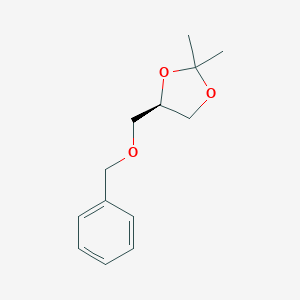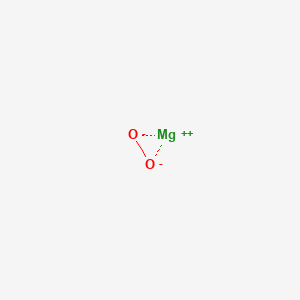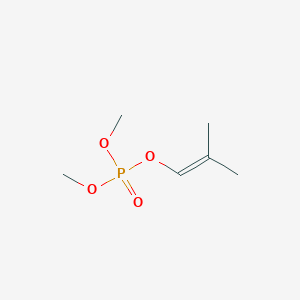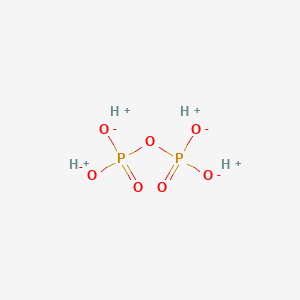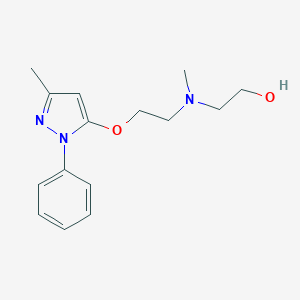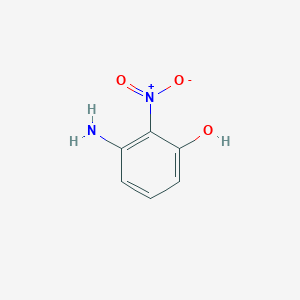
3-Amino-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-nitrophenol (3A2NP) is a chemical compound that belongs to the family of nitrophenols. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The compound has been extensively studied for its potential applications in the field of science and technology.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-nitrophenol has been extensively studied for its potential applications in various fields of science and technology. It has been used as an intermediate in the synthesis of pharmaceuticals such as antibiotics, antifungal agents, and anticancer drugs. It has also been used in the synthesis of agrochemicals such as herbicides and insecticides. In addition, it has been used as a dye intermediate for the production of various types of dyes.
Wirkmechanismus
The mechanism of action of 3-Amino-2-nitrophenol is not well understood. However, it is believed to act as a nucleophile and a reducing agent. It can undergo various reactions such as substitution, reduction, and oxidation. Its chemical properties make it a versatile compound for use in various applications.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Amino-2-nitrophenol have not been extensively studied. However, it is known to have toxic effects on living organisms. It can cause damage to the liver, kidney, and other organs. It is also known to be a mutagenic and carcinogenic compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Amino-2-nitrophenol in lab experiments include its versatility and its ability to undergo various reactions. It is also a readily available compound that can be synthesized easily. The limitations of using 3-Amino-2-nitrophenol include its toxicity and potential health hazards. It requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 3-Amino-2-nitrophenol. One of the most important areas of research is the development of safer and more efficient synthesis methods. Another area of research is the study of its potential applications in the field of medicine. It has been shown to have potential as an anticancer agent, and further research is needed to understand its mechanism of action. Additionally, research is needed to understand the environmental impact of 3-Amino-2-nitrophenol and its potential for pollution. Finally, research is needed to develop safer and more efficient methods for handling and disposing of 3-Amino-2-nitrophenol.
Conclusion:
In conclusion, 3-Amino-2-nitrophenol is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. It has been extensively studied for its potential applications in the field of science and technology. Its versatility and ability to undergo various reactions make it an important compound for use in various applications. However, its toxicity and potential health hazards require careful handling and disposal. Further research is needed to understand its mechanism of action and potential applications in the field of medicine.
Synthesemethoden
The synthesis of 3-Amino-2-nitrophenol can be achieved through various methods. One of the most common methods involves the nitration of 3-Aminophenol with nitric acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or acetic anhydride. The resulting product is then purified through recrystallization or chromatography.
Eigenschaften
CAS-Nummer |
14703-71-0 |
|---|---|
Produktname |
3-Amino-2-nitrophenol |
Molekularformel |
C6H6N2O3 |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
3-amino-2-nitrophenol |
InChI |
InChI=1S/C6H6N2O3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H,7H2 |
InChI-Schlüssel |
BLCZXLGRKKRKJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])N |
Andere CAS-Nummern |
14703-71-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






